molecular formula C4H8ClNO B1293659 4-Chlorobutanamide CAS No. 2455-04-1

4-Chlorobutanamide

Cat. No. B1293659
CAS RN: 2455-04-1
M. Wt: 121.56 g/mol
InChI Key: XYOXIERJKILWCG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-Chlorobutanamide consists of a four-carbon chain (butane) with a chlorine atom (Cl) attached to one of the middle carbons and an amide functional group (CONH2) attached to the end carbon .

Scientific Research Applications

Crystallographic Studies

4-Chlorobutanamide has been studied for its crystallographic properties. For instance, N,N′-(1,4-Phenylene)bis(4-chlorobutanamide) demonstrates a unique molecular structure where each 4-chlorobutanamide group adopts an anti-staggered conformation. This molecule lies on a crystallographic inversion center and forms infinite ribbons extending parallel to a specific axis through N—H⋯O contacts in the crystal (Cuzan et al., 2012).

Environmental Degradation Studies

Research has also been conducted on the degradation of similar compounds, such as 4-chloro 2-aminophenol, using various approaches like hydrodynamic cavitation, UV photolysis, and ozonation. These studies have significant implications for environmental remediation and pollution control (Barik & Gogate, 2016).

Photocatalysis and Sensor Development

Innovative applications in photocatalysis and sensor development have been explored using related chlorophenols. For example, the development of photocatalytic sensors for detecting toxic chlorinated organic pollutants in water is a growing area of research. Such technologies are crucial for monitoring water quality and ensuring environmental safety (Yan et al., 2019).

Bioremediation

The bioremediation of chlorinated compounds like 4-chloroaniline, which has structural similarities to 4-chlorobutanamide, has been studied extensively. This research is vital for understanding how to mitigate the environmental impact of such compounds. Studies on microbial communities capable of degrading these compounds provide insights into effective bioremediation strategies (Zhu et al., 2014).

Chemical Synthesis and Catalysis

4-Chlorobutanamide and related compounds have been used in various chemical syntheses and catalysis studies. For instance, research on rhodium-catalyzed conjugate addition reactions of 4-oxobutenamides shows the potential of these compounds in complex chemical reactions, providing pathways to synthesize various organic compounds (Zigterman et al., 2007).

Safety And Hazards

4-Chlorobutanamide is classified as Acute Tox. 3 Oral, meaning it is toxic if swallowed . It is recommended to avoid breathing its dust, mist, gas or vapours, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

4-chlorobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClNO/c5-3-1-2-4(6)7/h1-3H2,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOXIERJKILWCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40179289
Record name 4-Chlorobutyramide
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Molecular Weight

121.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorobutanamide

CAS RN

2455-04-1
Record name 4-Chlorobutanamide
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Record name 4-Chlorobutyramide
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Record name 2455-04-1
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Record name 4-Chlorobutyramide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
170
Citations
S Fortin, E Moreau, J Lacroix, MF Côté… - European journal of …, 2010 - Elsevier
Seven subsets of aromatic urea and amide analogues of N-phenyl-N′-(2-chloroethyl)ureas (CEU) have been synthesized by nucleophilic addition of 3-chloropropylisocyanate, 2-…
Number of citations: 24 www.sciencedirect.com
AU Isakhanyan, NZ Hakobyan, AS Grigoryan… - Russian Journal of …, 2022 - Springer
… were obtained by reacting copper(II) chloride, zinc(II), cobalt(II), and barium(II) acetates with N-(5,5-dimethyl-3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-chlorobutanamide. Anti-…
Number of citations: 0 link.springer.com
HA Ghabbour, MA Al-Omar - Zeitschrift für Kristallographie-New …, 2016 - degruyter.com
Crystal structure of N-(5-bromo-4-(p-tolyl)thiazol-2-yl)-4-chlorobutanamide, C14H14BrClN2OS … Crystal structure of N-(5-bromo-4-(p-tolyl)thiazol-2-yl)-4-chlorobutanamide …
Number of citations: 1 www.degruyter.com
O Cuzan, S Shova, C Turta… - … Section E: Structure …, 2012 - scripts.iucr.org
The title molecule, C14H18Cl2N2O2, lies on a crystallographic inversion center and the each 4-chlorobutanamide group adopts an anti-staggered conformation. In the crystal, adjacent …
Number of citations: 1 scripts.iucr.org
ES Nehad, F Awatef, ES Mohamed, EM Samir… - 2006 - pesquisa.bvsalud.org
… The uncyclized [4-chlorobutanamide] derivatives 11 were obtained through the reaction of the enaminonitriles 5 with chlorobutyryl chloride. Refluxing compounds 11 with alcoholic …
Number of citations: 0 pesquisa.bvsalud.org
NA El-Sayed, AE Farag, MT El-Saadi… - Bulletin of …, 2006 - bpsa.journals.ekb.eg
… The uncyclized (4-chlorobutanamide) derivatives 11 were obtained through the reaction of the enaminonitriles 5 with chlorobutyryl chloride. Refluxing compounds 11 with alcoholic …
Number of citations: 6 bpsa.journals.ekb.eg
MJ Lee, JS Jang, C Ahn - Journal of the Korean Chemical Society, 2013 - koreascience.kr
… N-Benzyl-4-chlorobutanamide (13) 용매 CH2Cl2 (15 mL)와 benzylamine (1) (0.5 g, 4.67 mmol)의 용액 속에 K2CO3 (0.55 g, 3.98 mmol)을 넣고 실온에서 1분 동안 교반시킨 후, 4-…
Number of citations: 1 koreascience.kr
HA Ghabbour, AA Kadi, HI El-Subbagh… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title compound, C18H22BrN3OS, the piperidine ring adopts a chair conformation. The mean plane of the thiazole ring forms dihedral angles of 23.97 (10) and 75.82 (10) with the …
Number of citations: 1 scripts.iucr.org
T Takeyama, J März, R Ono, S Tsushima, K Takao - Inorganics, 2023 - mdpi.com
NpO 2 (NO 3 ) 2 units are connected by bis(2-pyrrolidone) linker molecules with the trans-1,4-cyclohexyl bridging part (L1) to form a one-dimensional coordination polymer, [NpO 2 (NO …
Number of citations: 1 www.mdpi.com
JA Deyrup, HL Gingrich - The Journal of Organic Chemistry, 1977 - ACS Publications
… prepared by potassium hydroxide fusion of TV-phenyl- (15),9 /Vp-tolyl- (16),9 and iV-benzyl-4-chlorobutanamide (17),10 respectively. Compounds 12,111213,11 and 14n were …
Number of citations: 21 pubs.acs.org

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